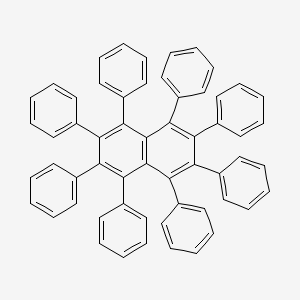
Octaphenylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octaphenylnaphthalene is a polycyclic aromatic hydrocarbon characterized by the presence of eight phenyl groups attached to a naphthalene core. This compound is known for its unique structural properties, which result in significant steric hindrance and distortion from planarity. These features make it an interesting subject of study in the field of organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octaphenylnaphthalene can be synthesized through various methods. One common approach involves the reaction of tetraphenylfuran with polybrominated benzene derivatives. This method typically requires the use of a catalyst and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Octaphenylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the phenyl groups or the naphthalene core.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where phenyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted naphthalenes .
Applications De Recherche Scientifique
Octaphenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a model compound to study steric effects and electronic properties of polycyclic aromatic hydrocarbons.
Biology: Research into its interactions with biological molecules can provide insights into the behavior of similar aromatic compounds in biological systems.
Medicine: While not directly used in medicine, its derivatives and analogs are studied for potential therapeutic applications.
Mécanisme D'action
The mechanism by which octaphenylnaphthalene exerts its effects is primarily related to its structural properties. The steric hindrance and electronic interactions between the phenyl groups and the naphthalene core influence its reactivity and interactions with other molecules. These interactions can affect molecular targets and pathways, such as binding to specific receptors or enzymes .
Comparaison Avec Des Composés Similaires
Decaphenylanthracene: Similar in structure but with ten phenyl groups attached to an anthracene core.
Dodecaphenyltetracene: Contains twelve phenyl groups attached to a tetracene core.
Octaphenylfluorenone: Features eight phenyl groups attached to a fluorenone core.
Uniqueness: Octaphenylnaphthalene is unique due to its specific arrangement of phenyl groups around the naphthalene core, which results in distinct steric and electronic properties. This makes it a valuable compound for studying the effects of extensive phenyl substitution on polycyclic aromatic hydrocarbons .
Propriétés
Numéro CAS |
174357-75-6 |
|---|---|
Formule moléculaire |
C58H40 |
Poids moléculaire |
736.9 g/mol |
Nom IUPAC |
1,2,3,4,5,6,7,8-octakis-phenylnaphthalene |
InChI |
InChI=1S/C58H40/c1-9-25-41(26-10-1)49-50(42-27-11-2-12-28-42)54(46-35-19-6-20-36-46)58-56(48-39-23-8-24-40-48)52(44-31-15-4-16-32-44)51(43-29-13-3-14-30-43)55(47-37-21-7-22-38-47)57(58)53(49)45-33-17-5-18-34-45/h1-40H |
Clé InChI |
IBYAYFUJJISTAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=C(C(=C2C4=CC=CC=C4)C5=CC=CC=C5)C(=C(C(=C3C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


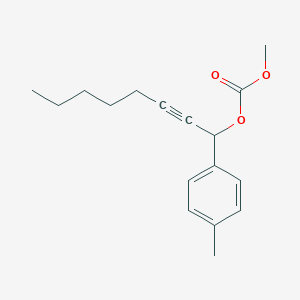
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)
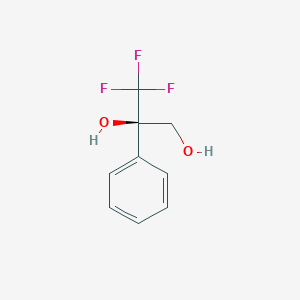
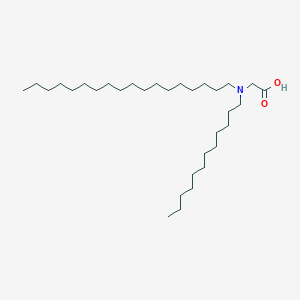
![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)

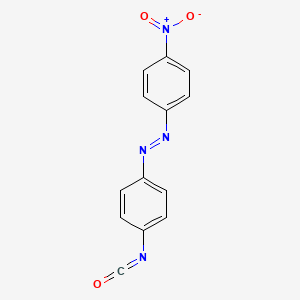

![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)

![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)
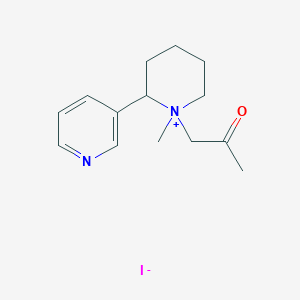
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
